molecular formula C15H20N4O B7457645 Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone

Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone

Cat. No. B7457645
M. Wt: 272.35 g/mol
InChI Key: KHJFESNSLGNXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrazolopyridine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone involves its interaction with various enzymes and signaling pathways in the body. It has been found to bind to the ATP-binding site of CDK2 and GSK-3β, thereby inhibiting their activity. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, it has been found to activate the Wnt/β-catenin signaling pathway, which plays a crucial role in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of CDK2 and GSK-3β, which are involved in the regulation of cell proliferation and differentiation. Additionally, it has been found to activate the Wnt/β-catenin signaling pathway, which plays a crucial role in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone in lab experiments is its potent inhibitory activity against various enzymes such as CDK2 and GSK-3β. This makes it a potential candidate for the development of drugs for the treatment of various diseases such as cancer and Alzheimer's disease. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone. One of the primary directions is the development of drugs for the treatment of various diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity. Furthermore, research is needed to explore the potential applications of this compound in other scientific research fields such as agriculture and environmental science.

Synthesis Methods

The synthesis method of Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone involves the reaction of 2-chloro-5-nitropyrazine with 1-propan-2-ylpyrazolo[3,4-b]pyridine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with piperidine and subsequently reduced with sodium borohydride to yield the final product.

Scientific Research Applications

Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone has been found to exhibit potential applications in various scientific research fields. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent inhibitory activity against various enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). This makes it a potential candidate for the development of drugs for the treatment of various diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c1-11(2)19-14-12(10-17-19)8-13(9-16-14)15(20)18-6-4-3-5-7-18/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJFESNSLGNXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=C(C=C2C=N1)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperidin-1-yl-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methanone

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